molecular formula C9H9NO2 B1316012 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-98-3

6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1316012
CAS RN: 22245-98-3
M. Wt: 163.17 g/mol
InChI Key: TYNQFYSVGOMKOS-UHFFFAOYSA-N
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Patent
US06262068B1

Procedure details

To a solution of the title A compound of Example 1 (3.8 g, 21.5 mmol; 3,4-dihydro-6-methoxy-2-[2-(4-phenyl-1-piperidinyl)-ethyl]-1(2H)-isoquinolinone, monohydrochloride) in methylene chloride (50 mL) at −78° C. was added a solution of boron tribromide (1M, 53.7 mL, 53.7 mmol) under nitrogen. The reaction mixture was stirred at for 16 hours, quenched with saturated amminium chloride solution and extracted repeatedly with EtOAc. The organic layer was dried over MgSO4 and concentrated to give the crude product which was triturated with acetone to afford the title compound (2.3 g, 66% yield) as an off-white solid.
Name
compound
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
53.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[N:9](CCN1CCC(C3C=CC=CC=3)CC1)[CH2:8][CH2:7]2.B(Br)(Br)Br>C(Cl)Cl>[OH:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[NH:9][CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
compound
Quantity
3.8 g
Type
reactant
Smiles
Cl.COC=1C=C2CCN(C(C2=CC1)=O)CCN1CCC(CC1)C1=CC=CC=C1
Name
Quantity
53.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated amminium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was triturated with acetone

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.